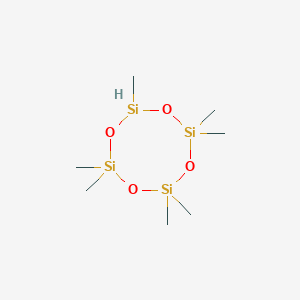

2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is a chemical compound with the molecular formula C7H22O4Si4. It is a member of the siloxane family, which are compounds containing silicon-oxygen bonds. This compound is known for its unique structure, which includes a cyclooctane ring with multiple methyl groups attached to silicon atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane typically involves the reaction of silanes with oxygen-containing compounds under controlled conditions. One common method includes the hydrolysis and condensation of methyltrichlorosilane in the presence of a catalyst. The reaction conditions often require anhydrous environments and specific temperature controls to ensure the formation of the desired cyclic structure.

Industrial Production Methods

Industrial production of this compound involves large-scale hydrolysis and condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of catalysts and controlled reaction environments is crucial to achieving the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.

Reduction: Reduction reactions can convert the compound into simpler silanes.

Substitution: Methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone, often used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Substitution: Halogenation reactions typically use reagents like chlorine or bromine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions include various siloxane derivatives, silanols, and substituted silanes. These products have diverse applications in materials science, pharmaceuticals, and industrial processes.

Applications De Recherche Scientifique

2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.

Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.

Medicine: Explored for its role in developing new pharmaceuticals and medical devices.

Industry: Utilized in the production of high-performance lubricants, sealants, and coatings.

Mécanisme D'action

The mechanism of action of 2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen bonds provide unique reactivity, allowing it to form stable complexes with other molecules. This reactivity is harnessed in applications such as catalysis, where the compound acts as a catalyst or catalyst support, facilitating chemical reactions by providing active sites for reactants.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,4,4,6,8,8-Heptamethylnonane: A highly branched alkane used as a reference compound for cetane ratings and in surrogate mixtures for fuels.

Octamethylcyclotetrasiloxane: Another siloxane compound with similar applications in materials science and industry.

Uniqueness

2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is unique due to its specific cyclic structure and multiple methyl groups, which provide distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high thermal stability and resistance to oxidation.

Activité Biologique

2,2,4,4,6,6,8-Heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane (CAS Number: 10448-09-6) is a siloxane compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects observed in various studies, and implications for future research.

The compound's molecular formula is C13H26O4Si4 with a molecular weight of approximately 358.69 g/mol. Key physical properties include:

- Density : 1.01 g/cm³

- Boiling Point : 275.8 °C

- Flash Point : 107.4 °C

- LogP : 3.151

These properties suggest a moderate hydrophobic character which may influence its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates several areas of interest:

Toxicity and Safety

A significant study assessed the toxicity of this compound in mice. The reported lethal dose (LDLo) was found to be 3000 mg/kg via oral administration . Such findings highlight the need for caution in handling and potential exposure to this compound.

Antimicrobial Properties

Preliminary investigations have suggested that siloxane compounds can exhibit antimicrobial activity. While specific studies on this compound are sparse, related siloxanes have shown effectiveness against various bacterial strains. Future research could explore its efficacy against pathogens in clinical settings.

Biocompatibility

Due to its siloxane structure and moderate hydrophobicity, there is potential for applications in biomedical fields such as drug delivery systems or as a component in biomaterials. Research into the biocompatibility of similar siloxanes suggests that they may support cell adhesion and proliferation .

Case Studies and Research Findings

Discussion

The biological activity of this compound remains an emerging field of study. Its toxicity profile necessitates careful handling and further investigation into its safety for human use. The potential antimicrobial properties warrant additional research to confirm efficacy against specific pathogens.

Future Directions

Future studies should focus on:

- In-depth Toxicological Studies : To establish a comprehensive safety profile.

- Antimicrobial Testing : To evaluate the effectiveness against various microbial strains.

- Biocompatibility Assessments : To explore applications in biomedical engineering.

Propriétés

IUPAC Name |

2,2,4,4,6,6,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H22O4Si4/c1-12-8-13(2,3)10-15(6,7)11-14(4,5)9-12/h12H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTMUXYRYKDGOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH]1O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H22O4Si4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15721-05-8 |

Source

|

| Record name | 2,2,4,4,6,6,8-Heptamethylcyclotetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15721-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.